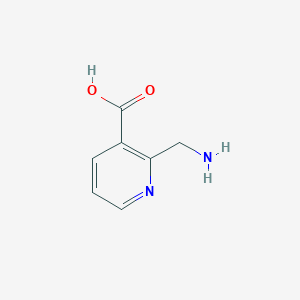

2-(Aminomethyl)nicotinic acid

Description

Contextualization within Nicotinic Acid Chemistry and Pyridine (B92270) Derivatives

2-(Aminomethyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. Nicotinic acid itself is a fundamental pyridine carboxylic acid with well-documented biological roles and extensive use in medicinal chemistry. nih.govresearchgate.net The introduction of an aminomethyl group at the 2-position of the nicotinic acid scaffold significantly alters its chemical properties, introducing a basic center and a flexible linker. This modification distinguishes it from its parent compound and other pyridine derivatives, opening up new avenues for chemical exploration.

Pyridine derivatives, in general, are a cornerstone of heterocyclic chemistry, with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the nitrogen atom in the aromatic ring imparts unique electronic properties and allows for diverse functionalization, making them privileged scaffolds in drug discovery.

Significance as a Scaffold in Synthetic Organic Chemistry

The bifunctional nature of this compound makes it a valuable scaffold in synthetic organic chemistry. The carboxylic acid group can readily undergo esterification, amidation, and other transformations, while the primary amine of the aminomethyl group is amenable to reactions such as acylation, alkylation, and Schiff base formation. This dual reactivity allows for the construction of complex molecular architectures and the synthesis of diverse compound libraries for screening purposes.

The spatial arrangement of the functional groups on the pyridine ring provides a defined three-dimensional structure, which is crucial for designing molecules that can interact with specific biological targets. Its role as a building block is exemplified in the synthesis of various heterocyclic systems and as a key intermediate in the preparation of more complex drug candidates. researchgate.netresearchgate.net

Historical Development of Research Areas Pertaining to the Chemical Compound

Research on nicotinic acid and its derivatives has a long history, dating back to the discovery of nicotinic acid in the 19th century and its later identification as a vitamin. researchgate.net The initial focus was on its role in preventing pellagra and its lipid-lowering effects. nih.govnih.gov The exploration of nicotinic acid derivatives, including those with amino functionalities, gained momentum as chemists sought to modify the parent molecule to enhance its therapeutic properties or reduce side effects.

Early studies on aminonicotinic acids were often centered on their synthesis and basic chemical characterization. For instance, the synthesis of 2-aminonicotinic acid derivatives was reported in the mid-20th century, with investigations into their potential biological activities. nih.gov However, specific and in-depth research focusing on the unique properties and applications of this compound as a distinct chemical entity has emerged more recently. This shift has been driven by advancements in synthetic methodologies and a greater understanding of the importance of molecular scaffolds in drug design.

Overview of Current Academic Investigations and Research Trajectories

Current academic research on this compound and its derivatives is multifaceted, with several key areas of investigation:

Medicinal Chemistry: A significant portion of research is directed towards the synthesis of novel derivatives with potential therapeutic applications. This includes the development of compounds with anti-inflammatory, and antifungal properties. nih.govmdpi.com The scaffold is being utilized to create new chemical entities that target a range of biological pathways.

Coordination Chemistry: The ability of this compound to act as a ligand for metal ions is another active area of research. The nitrogen atom of the pyridine ring, the amino group, and the carboxylate group can all coordinate with metal centers, leading to the formation of a variety of coordination complexes. nih.gov These complexes are being investigated for their potential catalytic activity, and biological properties.

Agrochemicals: The nicotinic acid scaffold is present in a number of commercial agrochemicals. Research is ongoing to explore the potential of this compound derivatives as new pesticides and herbicides.

Materials Science: The structural features of this compound make it a potential building block for the synthesis of functional polymers and materials with interesting electronic and photophysical properties.

The ongoing research into this compound highlights its versatility and potential as a key building block for the development of new and innovative chemical entities across a range of scientific disciplines.

| Property | Value |

| IUPAC Name | 2-(Aminomethyl)pyridine-3-carboxylic acid |

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.15 g/mol |

| CAS Number | 52395-99-0 |

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3H,4,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPJKAACXINIPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Aminomethyl Nicotinic Acid

Direct Synthesis Approaches

Direct synthetic methods for constructing the 2-(aminomethyl)nicotinic acid scaffold primarily involve building the core pyridine (B92270) ring with the required substituents in a single or a few convergent steps. These approaches are often favored for their efficiency and atom economy.

Multicomponent Condensation Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of highly substituted pyridines, including precursors to this compound, by combining three or more starting materials in a one-pot reaction. taylorfrancis.comnih.govwhiterose.ac.ukacsgcipr.orgrsc.org These reactions are advantageous due to their operational simplicity, and the ability to generate molecular diversity. taylorfrancis.comrsc.org

Several classical MCRs, such as the Hantzsch pyridine synthesis and its variations, can be adapted to produce the pyridine core. taylorfrancis.comacsgcipr.org The Hantzsch reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. acsgcipr.org Modifications of the Hantzsch synthesis, such as using enamines or substrates with nitrile functionalities, can provide access to a wider range of substitution patterns. taylorfrancis.com

More recent developments in MCRs for pyridine synthesis include catalytic intermolecular aza-Wittig/Diels-Alder sequences. nih.govwhiterose.ac.uk These reactions can lead to tri- and tetrasubstituted pyridines by reacting aldehydes, α,β-unsaturated acids, and enamines. nih.govwhiterose.ac.uk The use of nanocatalysts, such as zinc oxide nanoparticles, has also been explored to promote the synthesis of polysubstituted pyridines under environmentally friendly conditions. rsc.org

Table 1: Comparison of Multicomponent Reactions for Pyridine Synthesis

| Reaction Name | Reactants | Key Features |

| Hantzsch Pyridine Synthesis | Aldehyde, β-dicarbonyl compounds, Ammonia/Ammonium Acetate | Well-established, leads to dihydropyridine intermediate requiring oxidation. acsgcipr.org |

| Bohlmann-Rahtz Pyridine Synthesis | Enamines, Alkynones | Provides direct access to functionalized pyridines. nih.govwhiterose.ac.uk |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone | Yields 2-pyridones which can be further functionalized. acsgcipr.org |

| Catalytic aza-Wittig/Diels-Alder | Aldehydes, α,β-Unsaturated acids, Enamines | Two-pot, three-component process for diverse pyridine synthesis. nih.govwhiterose.ac.uk |

Catalytic Hydrogenation of Nitrile Precursors

The catalytic hydrogenation of a nitrile group is a widely used and efficient method for the synthesis of primary amines. In the context of this compound synthesis, this involves the reduction of a 2-cyanonicotinic acid derivative. This method is attractive due to the high yields and selectivity often achieved under catalytic conditions. tcichemicals.com

The process typically employs a heterogeneous metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel (Ra-Ni), in the presence of hydrogen gas. libretexts.org The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can significantly influence the reaction's outcome. For instance, the hydrogenation of alkenes is a thermodynamically favorable reaction that results in a more stable saturated alkane. libretexts.orgyoutube.com

The mechanism of catalytic hydrogenation involves the cleavage of the H-H bond in molecular hydrogen, with the hydrogen atoms attaching to the metal catalyst surface. libretexts.org The alkene (or in this case, the nitrile) also adsorbs onto the catalyst surface, allowing for the stepwise transfer of hydrogen atoms to the carbons of the multiple bond. libretexts.org This typically results in a syn-addition of the hydrogen atoms. youtube.com

Table 2: Common Catalysts for Hydrogenation

| Catalyst | Form | Key Applications |

| Palladium | Pd/C | Hydrogenation of C-C multiple bonds, reduction of nitro groups, deprotection of benzyl (B1604629) groups. tcichemicals.com |

| Platinum | PtO₂ (Adams' catalyst) | Hydrogenation of a wide range of functional groups. libretexts.org |

| Nickel | Raney Nickel | Cost-effective catalyst for various hydrogenation reactions. libretexts.org |

| Rhodium | (Cyclohexyl-CAAC)Rh(COD)Cl | Efficient and selective for aromatic hydrogenation. tcichemicals.com |

| Ruthenium | Ru-complexes | Reduction of esters to alcohols. tcichemicals.com |

Reduction of Carboxylic Acid Derivatives

Another direct approach involves the reduction of a carboxylic acid derivative at the 2-position of the nicotinic acid scaffold. While the direct reduction of a carboxylic acid to an amine is challenging, a common strategy involves the conversion of the carboxylic acid to a more reactive intermediate, such as an amide or an ester, followed by reduction.

For instance, the carboxylic acid can be converted to an amide, which can then be reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). However, this reagent is powerful and may also reduce other functional groups present in the molecule.

A milder alternative is the use of sodium borohydride (B1222165) (NaBH₄) in combination with certain additives or in specific solvent systems. While NaBH₄ is generally selective for aldehydes and ketones, its reducing power can be enhanced to reduce esters to alcohols. For example, the reduction of methyl nicotinate (B505614) to 3-pyridyl methanol (B129727) can be achieved using an excess of NaBH₄ in methanol. Subsequent conversion of the resulting alcohol to the amine would be required.

Indirect Synthetic Pathways via Precursor Transformation

Indirect methods focus on the modification of a pre-existing pyridine or related heterocyclic ring system to introduce the desired aminomethyl and carboxylic acid functionalities.

Derivatization from Quinoline (B57606) and Related Heterocycles

The oxidation of quinoline is a critical step, and using a system of NaClO₃-H₂SO₄-CuSO₄ has been shown to be superior to KMnO₄, improving the yield of this step to 65.2%. researchgate.net This pathway highlights the utility of readily available heterocyclic starting materials for the synthesis of functionalized nicotinic acids.

Chemical Transformations of Substituted Nicotinic Acid Intermediates

This strategy involves starting with a substituted nicotinic acid and performing a series of chemical transformations to arrive at the target molecule. Nicotinic acid and its derivatives are versatile building blocks in organic synthesis. nih.govnih.govresearchgate.netnih.gov

Another approach involves the conversion of the carboxylic acid group into other functionalities to facilitate further reactions. For instance, nicotinic acid can be esterified to methyl nicotinate, which can then be subjected to various transformations. google.com The industrial production of nicotinic acid often involves the oxidation of 3-methylpyridine (B133936) (3-picoline) or 5-ethyl-2-methylpyridine. nih.govresearchgate.netchimia.ch These processes can be adapted to produce a variety of substituted nicotinic acid derivatives that can serve as precursors for more complex molecules.

Table 3: Key Intermediates in the Synthesis of this compound Derivatives

| Intermediate | Starting Material | Key Transformation | Reference |

| 2,3-Pyridinedicarboxylic acid | Quinoline | Oxidation | researchgate.net |

| 2-Amino-3-(trichloromethyl)pyridine | 2-Chloro-3-(trichloromethyl)pyridine | Amination | google.com |

| Methyl nicotinate | Nicotinic acid | Esterification | |

| 2-Chloronicotinic acid | Nicotinamide-1-oxide | Chlorination | researchgate.net |

Optimization of Synthetic Conditions and Yields

The efficient synthesis of this compound hinges on the meticulous optimization of reaction conditions. This includes the judicious selection of reagents and catalysts, as well as precise control over reaction parameters to maximize yield and selectivity.

Influence of Reagents and Catalysts on Reaction Outcomes

The transformation of the cyano group in 2-cyanonicotinic acid to an aminomethyl group is a critical step. The choice of reducing agent and catalyst is paramount to the success of this conversion.

Catalytic Hydrogenation: A prevalent method for the reduction of nitriles is catalytic hydrogenation. Raney nickel is a highly effective and widely used catalyst for the hydrogenation of various functional groups, including nitriles. researchgate.net It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution, which leaches out the aluminum, leaving behind a porous nickel catalyst with a high surface area. nih.gov This high surface area is crucial for its catalytic activity. researchgate.net

Other platinum-group metal catalysts, such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C), are also employed for hydrogenation reactions. nih.gov While often more active, they can be more expensive than Raney nickel. researchgate.net The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For instance, in the synthesis of related nicotinic acid derivatives, different catalysts have been shown to affect the product distribution and yield.

The influence of the catalyst on the reaction is a critical factor. For the related synthesis of picolinamide (B142947) from 2-cyanopyridine, a chromium oxide-nickel oxide catalyst has been utilized. google.com In other contexts, such as the synthesis of flunixin, boric acid has been employed as a catalyst in a solvent-free approach. The selection of the optimal catalyst is therefore a key consideration in the synthetic design.

The following table, based on findings from related pyridine syntheses, illustrates the potential impact of different catalysts on reaction outcomes.

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Raney Nickel | 2-Cyanopyridines | Pyridinaldehydes | Not specified | |

| Chromium oxide - nickel oxide | 2-Cyanopyridine | Picolinamide | Not specified | google.com |

| Boric acid | 2-Chloronicotinic acid and aromatic amine | 2-(Arylamino)nicotinic acid derivatives | Not specified |

Interactive Data Table: Catalyst Influence on Pyridine Derivative Synthesis Note: This table is illustrative and based on related syntheses. Specific data for this compound synthesis requires further experimental validation.

Control of Reaction Parameters for Selectivity and Efficiency

Beyond the choice of catalyst, the control of reaction parameters such as temperature, pressure, solvent, and reaction time is crucial for maximizing the yield and purity of this compound.

Temperature and Pressure: Hydrogenation reactions are often sensitive to temperature and pressure. In the synthesis of picolinamide from 2-cyanopyridine, the reaction is heated to 85-90 °C. For the preparation of aqueous nicotinaldehyde via catalytic reduction of 3-cyanopyridine (B1664610) with Raney-nickel, the temperature is maintained at or below 40 °C, with a hydrogen pressure between 0.2 and 5 bar. These examples highlight that the optimal temperature and pressure can vary significantly depending on the specific substrate and desired product.

Solvent: The choice of solvent can influence the solubility of reactants, the activity of the catalyst, and the product distribution. In the aforementioned nicotinaldehyde synthesis, an aqueous carboxylic acid medium is used. For the production of picolinamide, de-mineralized water with isopropyl alcohol is employed. google.com The selection of an appropriate solvent system is a key parameter to be optimized.

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting material while minimizing the formation of byproducts. Monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time. google.com

The following table summarizes the optimized reaction parameters for the synthesis of related pyridine derivatives, providing a starting point for the optimization of this compound synthesis.

| Parameter | Value | Compound Synthesized | Reference |

| Temperature | 85-90 °C | Picolinamide | google.com |

| Temperature | ≤ 40 °C | Nicotinaldehyde | |

| Pressure | 0.2 - 5 bar | Nicotinaldehyde | |

| Solvent | Aqueous carboxylic acid | Nicotinaldehyde | |

| Solvent | De-mineralized water/Isopropyl alcohol | Picolinamide | google.com |

Interactive Data Table: Optimized Reaction Parameters in Related Syntheses Note: This table provides examples from related syntheses and should be considered as a guide for the optimization of this compound synthesis.

Application of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chimia.ch The application of these principles is increasingly important in the synthesis of pharmaceutical intermediates and other fine chemicals.

Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which means that the maximum number of atoms from the starting materials should be incorporated into the final product. The reduction of 2-cyanonicotinic acid to this compound using catalytic hydrogenation is an example of a reaction with high atom economy, as it is an addition reaction.

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of more environmentally benign solvents such as water, ethanol (B145695), or supercritical fluids. The use of aqueous reaction media, as seen in the synthesis of nicotinaldehyde and picolinamide, is a step towards greener synthesis. google.com

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, reducing waste. chimia.ch The use of heterogeneous catalysts like Raney nickel or supported catalysts like Pd/C is advantageous as they can be easily separated from the reaction mixture by filtration. researchgate.netnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. While some hydrogenations require elevated temperatures and pressures, optimizing the catalyst and reaction conditions can help to minimize energy requirements.

Waste Reduction: The development of synthetic routes that minimize the formation of byproducts and waste is a key goal of green chemistry. The choice of a selective catalyst and optimized reaction conditions can significantly reduce the generation of unwanted side products.

While specific green chemistry applications for the synthesis of this compound are not extensively documented, the principles outlined above provide a clear framework for designing a more sustainable synthetic process. Future research in this area should focus on developing catalytic systems that operate under milder conditions, utilize greener solvents, and can be efficiently recycled.

Derivatization and Analog Synthesis of 2 Aminomethyl Nicotinic Acid

Formation of Carboxylic Acid Derivatives

The carboxylic acid moiety of 2-(aminomethyl)nicotinic acid is a prime site for modification, enabling the synthesis of esters and amides. These reactions are fundamental in altering the compound's polarity, reactivity, and potential for further functionalization.

Synthesis of Ester Analogs

Esterification of nicotinic acid and its derivatives is a common strategy to produce valuable intermediates. Standard methods, such as treatment with an alcohol in the presence of a strong acid catalyst like sulfuric acid, are frequently employed. For instance, the esterification of the related 4-iodopicolinic acid is achieved by refluxing in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. acs.org Similarly, nicotinic acid can be converted to its ethyl ester by reacting it with ethanol (B145695) and sulfuric acid. cam.ac.uk

More advanced methods have been developed for producing specific ester derivatives. One approach for synthesizing 2-aminonicotinic acid benzyl (B1604629) esters involves the reaction of a benzyl halide with a 2-aminonicotinic acid derivative in a polar solvent in the presence of a specific base. This method is reported to provide high yields and purity. acs.org Alternative strategies include the initial conversion of the carboxylic acid to an acyl chloride using a halogenating agent, which is then reacted with the desired alcohol, or the use of a condensing agent to directly couple the acid and alcohol. acs.org

A documented procedure for preparing 2-methyl nicotinate (B505614) involves reacting a compound derived from 1,1,3,3-tetramethoxypropane (B13500) with a β-aminocrotonic acid ester. This process is noted for its mild conditions and high yield. researchgate.net

Table 1: Selected Methods for Ester Synthesis

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Nicotinic acid | Ethanol, Sulfuric Acid | Ethyl nicotinate | cam.ac.uk |

| 2-Aminonicotinic acid derivative | Benzyl halide, Base | 2-Aminonicotinic acid benzyl ester | acs.org |

Preparation of Amide Derivatives and Related Functional Groups

The conversion of the carboxyl group to an amide is another key derivatization pathway. Amides of nicotinic acid have been investigated for various applications. nih.gov A straightforward method to prepare the parent nicotinamide (B372718) involves treating the corresponding ethyl ester with concentrated ammonium (B1175870) hydroxide (B78521). cam.ac.uk

More complex amide derivatives are synthesized by coupling the nicotinic acid moiety with various amines. For example, a series of novel 2-aminonicotinamide derivatives were synthesized for evaluation as potential antifungal agents. nih.gov Similarly, N-(thiophen-2-yl) nicotinamide derivatives have been prepared by coupling nicotinic acid with aminothiophenes. Solid-phase peptide synthesis (SPPS) has also been utilized to create nicotinoyl amino acid conjugates, such as nicotinoyl leucine (B10760876) and nicotinoyl tyrosine-tyrosine, by anchoring the amino acid to a resin and then coupling it with nicotinic acid. The synthesis of various amide derivatives can be achieved by reacting substituted anilines with an ester of the parent acid, typically under reflux in a solvent like methanol. nih.gov

Table 2: Examples of Amide Derivative Synthesis

| Nicotinic Acid Derivative | Amine/Amino Acid | Coupling Method | Product Class | Reference |

|---|---|---|---|---|

| 2-Aminonicotinic acid | Various amines | Not specified | 2-Aminonicotinamides | nih.gov |

| Nicotinic acid | Aminothiophenes | Not specified | N-(thiophen-2-yl) nicotinamides | |

| Nicotinic acid | Leucine, Tyrosine-Tyrosine | Fmoc Solid-Phase Synthesis | Nicotinoyl Amino Acids |

Schiff Base Formation and Imine Chemistry

The primary amino group of this compound allows for the formation of Schiff bases (or imines) through condensation with carbonyl compounds. This reaction is a cornerstone for creating a wide variety of derivatives. Schiff bases are synthesized by the condensation reaction between a primary amine and a carbonyl group from an aldehyde or a ketone.

While direct examples starting from this compound are specific, extensive research on related structures provides clear procedural guidance. For instance, nicotinic acid hydrazide is a common starting material for synthesizing a range of Schiff bases by reacting it with various substituted aldehydes. A green synthesis method uses lemon juice as a natural catalyst for the reaction between nicotinic acid hydrazide and aldehydes in ethanol at room temperature.

A highly relevant synthesis involves the reaction of 2-(2-aminomethyl)pyridine with ortho-vanillin (3-methoxysalicylaldehyde) to form the N-(2-pyridylmethyl)-3-methoxysalicylaldimine Schiff base ligand. This demonstrates the reactivity of the aminomethyl group on a pyridine (B92270) ring in forming an imine linkage, a reaction directly applicable to this compound. The general process involves stirring the amine and aldehyde components, often in a solvent like methanol.

Construction of Sulfonamide and Other Nitrogen-Containing Derivatives

The primary amine of this compound can also be derivatized to form sulfonamides. The most common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. This general and effective procedure is directly applicable to the aminomethyl group of the target compound.

A novel method for sulfonamide formation that avoids potentially low-yielding standard reactions is the aminolysis of p-nitrophenylsulfonates. This technique uses p-nitrophenoxide as a leaving group and has been shown to work with a wide variety of amines to produce sulfonamides in good yields.

Beyond sulfonamides, the amine functionality allows for the creation of other nitrogen-containing derivatives. For instance, hydrazides have been derived from related 2-substituted-3-cyanopyridines.

Incorporation into Polycyclic and Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal precursor for constructing fused heterocyclic systems, particularly those containing a pyrrolopyridine core.

Pyrrolopyridine Conjugates

The pyrrolo[3,4-c]pyridine scaffold is a key structure that can be synthesized from this compound. The intramolecular condensation of this compound is a direct pathway to forming a lactam (a cyclic amide). This reaction would yield 5,6-dihydro-7H-pyrrolo[3,4-c]pyridin-7-one. This type of cyclization is a fundamental transformation in organic synthesis, typically promoted by heat or coupling agents that activate the carboxylic acid.

Further elaboration can lead to other important pyrrolopyridine derivatives. For example, derivatives of pyrrolo[3,4-c]pyridine-1,3-dione have been synthesized from appropriately substituted precursors. The synthesis of such fused bicyclic systems highlights the utility of ortho-disubstituted pyridines in building molecular complexity. The strategic placement of the aminomethyl and carboxylic acid groups in this compound provides the necessary framework for the facile construction of these and related polycyclic structures.

Triazoline Derivatives

The synthesis of triazoline and the more stable triazole rings represents a valuable strategy in medicinal chemistry for creating compounds with a range of biological activities. While direct synthesis from this compound is not extensively documented, established synthetic routes for triazoles can be adapted. A common approach involves the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne.

For the synthesis of 1,2,3-triazole derivatives of this compound, a plausible synthetic pathway would involve the initial protection of the aminomethyl group to prevent its interference in subsequent reactions. The carboxylic acid could then be converted to a suitable precursor for triazole formation. Alternatively, the pyridine ring itself can be modified to introduce a group amenable to cycloaddition. The ene-azide cycloaddition reaction offers another route to 1,2,3-triazolines, which can then be oxidized to the corresponding triazoles. rsc.org The synthesis of 1,2,4-triazoles often proceeds through the condensation of amidrazones with various reagents. nih.gov

A general scheme for the synthesis of aminotriazoles from suitable starting materials is presented in Table 1. researchgate.net

| Starting Material | Reagents | Product Type |

| Carbothiosemicarbazides | Various cyclizing agents | Aminotriazoles |

| Carbothiohydrazones | Various cyclizing agents | Aminotriazoles |

| 2-Hydrazinoazaherterocycles | Various cyclizing agents | Fused triazole systems |

| Semicarbazide (B1199961), Alcohol, Pyrazolecarbaldehydes | NiFe2O4@SiOn2 Pr@amino glucose catalyst (one-pot) | 3-Pyrazolyl-4H-1,2,4-triazoles |

Table 1: General Synthetic Routes to Aminotriazoles

Oxadiazole-Based Scaffolds

The 1,3,4-oxadiazole (B1194373) ring is a well-known bioisostere of amide and ester functionalities and is a common scaffold in medicinal chemistry. nih.gov The synthesis of 1,3,4-oxadiazole derivatives from nicotinic acid is a well-established process that can be applied to this compound, likely with prior protection of the amino group. The typical synthetic route involves the conversion of the carboxylic acid to a hydrazide, followed by cyclization.

The synthesis of 2-amino-1,3,4-oxadiazoles can be achieved through the iodine-mediated oxidative cyclization of semicarbazones, which are formed by the condensation of semicarbazide with aldehydes. nih.govresearchgate.net A general method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the reaction of a carboxylic acid hydrazide with a cyanogen (B1215507) halide, such as cyanogen bromide. google.com

A representative synthetic scheme for the formation of 2-amino-5-substituted-1,3,4-oxadiazoles is outlined in Table 2.

| Reactant 1 | Reactant 2 | Key Conditions | Product |

| Carboxylic acid hydrazide | Cyanogen bromide | Reaction in a suitable solvent, e.g., methanol | 2-Amino-5-substituted-1,3,4-oxadiazole |

| Aldehyde | Semicarbazide | Condensation followed by I2-mediated oxidation | 2-Amino-5-substituted-1,3,4-oxadiazole |

Table 2: Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles

Functional Group Modifications at the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the physicochemical properties and biological activity of the resulting compounds. Common modifications include acylation, alkylation, and the formation of Schiff bases.

Acylation: The reaction of the aminomethyl group with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding amides. This modification can be used to introduce a variety of functional groups and to alter the polarity and hydrogen bonding capabilities of the molecule. The synthesis of nicotinamides from nicotinic acid and various mono-thiocarbohydrazones has been reported, employing either thionyl chloride for acid activation or a direct coupling with EDC. mdpi.com

Alkylation: N-alkylation of the aminomethyl group can be achieved using alkyl halides. However, this reaction can sometimes be challenging and may require harsh conditions. rsc.org Alternative methods, such as reductive amination or hydrogen-borrowing catalysis, offer milder conditions for the synthesis of N-substituted amines. nih.gov The N-methylation of amino acids is a common strategy to improve pharmacokinetic properties like membrane permeability. monash.edu

Schiff Base Formation: The primary amine of the aminomethyl group can readily react with aldehydes or ketones to form Schiff bases (imines). wikipedia.orgyoutube.com This reversible reaction is often an intermediate step in more complex transformations and is also relevant in biological systems where Schiff bases can be formed with cofactors like pyridoxal (B1214274) phosphate. wikipedia.org The formation of Schiff bases with amino acids has been shown to enhance certain biological effects. nih.gov

Strategic Design of Derivatives for Modulating Chemical Interactions

The derivatization of this compound can be guided by strategic design principles to modulate its interactions with biological targets or to fine-tune its chemical properties. Key strategies include bioisosteric replacement and structure-activity relationship (SAR) studies.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. drughunter.com For instance, the carboxylic acid group of this compound could be replaced with bioisosteres such as tetrazoles or 5-oxo-1,2,4-oxadiazoles to potentially improve oral bioavailability. drughunter.com Similarly, an ester functionality can be replaced by a 5-alkyl-oxazole. nih.gov The strategic introduction of bioisosteres can lead to the discovery of novel compounds with enhanced properties.

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how different structural modifications affect the biological activity of a molecule. nih.gov By systematically synthesizing and evaluating a series of derivatives, it is possible to identify the key structural features required for a desired chemical or biological effect. For example, studies on thionicotinic acid derivatives have shown that specific substitutions can significantly influence their vasorelaxant and antioxidant properties. nih.gov The insights gained from SAR studies can guide the rational design of more potent and selective derivatives of this compound.

The derivatization of this compound offers a versatile platform for the synthesis of a wide range of novel compounds. By employing established synthetic methodologies and strategic design principles, it is possible to create a diverse library of derivatives with tailored properties for various applications.

Coordination Chemistry and Metal Complexation of 2 Aminomethyl Nicotinic Acid

Ligand Characteristics of 2-(Aminomethyl)nicotinic Acid

The coordination behavior of this compound is dictated by the interplay of its three key functional groups: the pyridine (B92270) nitrogen, the carboxylate oxygen atoms, and the aminomethyl nitrogen.

Chelation Modes and Potential Binding Sites (e.g., N, O Donor Atoms)

This compound is a versatile ligand with multiple potential donor atoms, allowing for a variety of coordination modes. The primary binding sites are the nitrogen atom of the pyridine ring, the oxygen atoms of the carboxylate group, and the nitrogen atom of the aminomethyl group. This combination of N and O donor atoms makes it a multidentate ligand capable of forming stable chelate rings with metal ions.

Potential Chelation Modes:

Bidentate N,O-Chelation: The ligand could coordinate to a metal center through the pyridine nitrogen and one of the carboxylate oxygens, forming a stable five-membered chelate ring. This is a common coordination mode for related pyridine-2-carboxylic acids.

Bidentate N,N-Chelation: The aminomethyl nitrogen and the pyridine nitrogen can form a six-membered chelate ring. The flexibility of the aminomethyl group would be a key factor in the stability of this ring.

Tridentate N,N,O-Coordination: It is conceivable that the ligand could act as a tridentate donor, binding to a single metal center via the pyridine nitrogen, the aminomethyl nitrogen, and a carboxylate oxygen. This would result in the formation of fused five- and six-membered chelate rings, a highly stable arrangement.

Bridging Ligand: In polynuclear complexes or coordination polymers, the carboxylate group can act as a bridge between two metal centers in either a syn-syn, syn-anti, or anti-anti fashion. Furthermore, the pyridine nitrogen and the aminomethyl nitrogen could potentially coordinate to different metal ions, leading to extended network structures.

Impact of Protonation Equilibria on Coordination Properties

The coordination properties of this compound are highly dependent on the pH of the reaction medium, which governs the protonation state of its functional groups. The ligand can exist in several forms:

Cationic Form (H₃L²⁺): At very low pH, both the aminomethyl group, the pyridine nitrogen, and the carboxylic acid will be protonated.

Zwitterionic Form (H₂L⁺): As the pH increases, the carboxylic acid will deprotonate first, forming a zwitterion with a negatively charged carboxylate group and positively charged aminomethyl and pyridinium (B92312) groups. X-ray diffraction studies on the related 2-aminonicotinic acid have confirmed its existence as a zwitterion in the solid state, with protonation occurring at the pyridine ring nitrogen. rsc.orgresearchgate.net It is highly probable that this compound behaves similarly.

Neutral Form (HL): Further increase in pH will lead to the deprotonation of the pyridinium ion.

Anionic Form (L⁻): At higher pH values, the aminomethyl group will deprotonate, resulting in a fully deprotonated, anionic ligand.

The specific protonation state of the ligand will determine which donor atoms are available for coordination. For instance, in its zwitterionic form, the protonated pyridine nitrogen would not be available for coordination, favoring coordination through the carboxylate group. Conversely, at higher pH, the deprotonated aminomethyl nitrogen becomes a potent donor site. This pH-dependent behavior allows for the targeted synthesis of different complex architectures by carefully controlling the reaction conditions.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this compound would likely follow established methods for similar pyridine-carboxylate ligands. The choice of metal salt, solvent, and reaction conditions would be critical in directing the final product's structure.

Preparation of Transition Metal Complexes (e.g., Cu(II), Co(II), Mn(II), Ag(I))

The synthesis of discrete molecular complexes with transition metals such as copper(II), cobalt(II), manganese(II), and silver(I) would typically involve the reaction of a soluble metal salt (e.g., chloride, nitrate, acetate (B1210297), or perchlorate) with the ligand in a suitable solvent.

Copper(II) Complexes: Copper(II) is known to form a wide variety of complexes with N- and O-donor ligands. Reactions of copper(II) salts with this compound could yield mononuclear or dinuclear complexes, depending on the stoichiometry and reaction conditions. For related nicotinic acid complexes, coordination through both the carboxylate oxygen and pyridine nitrogen has been observed. nih.gov

Cobalt(II) and Manganese(II) Complexes: These ions often form octahedral complexes. With this compound, one could expect the formation of complexes where the ligand acts as a bidentate or tridentate chelate, with the remaining coordination sites occupied by solvent molecules or counter-ions. The synthesis of cobalt(II) and manganese(II) complexes with nicotinic acid and other amino acids has been widely reported. jocpr.comnih.gov

Silver(I) Complexes: Silver(I) typically exhibits a preference for linear or trigonal planar coordination geometries. The flexible aminomethyl group could play a significant role in the formation of polynuclear or coordination polymer structures with silver(I). The synthesis of silver(I) complexes with various amino acids and nicotinic acid derivatives often results in polymeric structures. researchgate.netnih.gov

A general synthetic approach would involve dissolving the metal salt and the ligand in a solvent such as water, ethanol (B145695), or a mixture thereof, followed by stirring at room or elevated temperature. The pH may be adjusted to control the protonation state of the ligand and thus the coordination mode.

Hydrothermal Synthesis Methods for Coordination Polymers

Hydrothermal synthesis is a powerful technique for the preparation of crystalline coordination polymers. nih.gov This method involves carrying out the reaction in water or another solvent in a sealed vessel (autoclave) at temperatures above the solvent's boiling point. The increased temperature and pressure can promote the crystallization of thermodynamically stable products and facilitate the formation of extended network structures.

For this compound, hydrothermal synthesis could be employed to generate one-, two-, or three-dimensional coordination polymers. By reacting the ligand with metal salts under hydrothermal conditions, the versatile bridging capabilities of the carboxylate group and the potential for the aminomethyl and pyridine nitrogens to link different metal centers could be fully exploited. The pH of the initial reaction mixture would be a critical parameter, influencing the deprotonation of the ligand and, consequently, the dimensionality and topology of the resulting coordination polymer. researchgate.net The use of auxiliary ligands could also be explored to introduce further structural diversity.

Structural Elucidation of Coordination Compounds

The definitive characterization of any newly synthesized coordination compounds of this compound would rely on a combination of spectroscopic and analytical techniques.

Key Characterization Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the carboxylate group (asymmetric and symmetric stretches) and the C=N and C-N bonds of the pyridine and aminomethyl groups upon complexation provide evidence of coordination.

UV-Vis Spectroscopy: The electronic spectra of the complexes can provide information about the coordination environment of the metal ion, particularly for d-block elements like Cu(II) and Co(II).

Elemental Analysis: This technique is used to determine the elemental composition (C, H, N) of the complex, which helps in confirming the stoichiometry of the ligand and metal in the final product.

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.

Below is a hypothetical data table illustrating the kind of information that would be obtained from the structural elucidation of a metal complex of this compound.

Hypothetical Crystallographic Data for a [Cu(2-AMNA)₂] Complex

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄CuN₄O₄ |

| Formula Weight | 381.83 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 14.5 |

| β (°) | 95.5 |

| Volume (ų) | 1508 |

| Z | 4 |

| Density (calculated) | 1.68 g/cm³ |

Note: This data is purely illustrative and not based on experimental results.

Single-Crystal X-ray Diffraction Studies of Metal Complexes

Studies on various metal-nicotinate complexes have revealed a rich diversity in coordination. The nicotinic acid ligand can coordinate to a metal center in several ways: as a monodentate ligand through the pyridine nitrogen, as a bidentate ligand, or as a bridging ligand connecting multiple metal centers through its carboxylate and pyridine functionalities. researchgate.net The resulting complexes can be mononuclear, dinuclear, or polymeric. researchgate.netjyu.fi

For instance, copper(II) can form trinuclear complexes with nicotinic acid N-oxide, where copper atoms are bridged by hydroxo groups, N-oxide oxygen atoms, and carboxylate groups. jyu.fijyu.fi In other cases, polymeric chains are formed, such as in catena-diaqua-bis-μ-(nicotinato N-oxido)copper(II). jyu.fijyu.fi Zinc(II) complexes with related hydroxypyridinecarboxylate ligands have been shown to adopt octahedral or trigonal bipyramidal geometries, influenced by the specific ligand structure and the presence of coordinated water molecules. nih.gov Similarly, cobalt(II) and nickel(II) form isomorphous complexes with nicotinic acid N-oxide, exhibiting octahedral coordination with four water molecules completing the coordination sphere. jyu.fi

The aminomethyl group in this compound introduces an additional nitrogen donor site, increasing its denticity and potential for forming stable chelate rings with the metal ion. This is expected to influence the resulting coordination geometry, likely favoring octahedral or square-pyramidal structures, as seen in complexes with other amino acid-substituted ligands. nih.govrsc.org

Table 1: Representative Crystallographic Data for Metal Complexes with Nicotinic Acid Derivatives This table presents data from related compounds to illustrate typical structural parameters.

| Complex Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| [Cu₃(N-nicO)₄(OH)₂(H₂O)₂] | Triclinic | P-1 | a=10.133Å, b=10.615Å, c=8.948Å, α=105.15°, β=93.42°, γ=114.75° | jyu.fijyu.fi |

| [Ni(N-nicO)₂(H₂O)₄] | Monoclinic | P2₁/c | a=9.096Å, b=14.881Å, c=7.086Å, β=109.11° | jyu.fi |

| [Zn(C₇H₆NO₃)₂(H₂O)₂] | Monoclinic | P2₁/n | a=3.684Å, b=14.896Å, c=14.823Å, β=91.49° | nih.gov |

| [Zn(S-2-BIT)₃(O-SO₃)(CH₃OH)₂] | Triclinic | P-1 | a=9.294Å, b=10.199Å, c=17.345Å, β=105.49° | ekb.egresearchgate.net |

Analysis of Supramolecular Architectures and Self-Assembly Processes

The self-assembly of individual metal-ligand complexes into extended, ordered structures is a cornerstone of supramolecular chemistry and crystal engineering. rsc.org The process is driven by a combination of coordination bonds and non-covalent intermolecular interactions, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. rsc.org

In the context of this compound complexes, the interplay of the rigid pyridine ring and the flexible aminomethyl and carboxylate groups facilitates the construction of diverse supramolecular architectures. The carboxylate group is particularly adept at forming various bridging modes, while the pyridine and amino groups provide sites for hydrogen bonding and further coordination. Studies on related nicotinic acid-conjugated peptides have demonstrated that the nitrogen atom within the nicotinic acid moiety is crucial for directing the self-assembly process, leading to specific morphologies like mesoscale tubes. nih.gov The absence of this nitrogen atom results in different, less ordered structures. nih.gov

The self-assembly can be directed by the choice of the metal ion, which dictates the preferred coordination geometry. rsc.orglibretexts.org For example, the reaction of γ-octamolybdates with amino acids like proline in the presence of metal ions such as Cu(II), Zn(II), or Co(II) leads to the formation of 2D frameworks with a distinct 4-connected topology. rsc.org The process can be highly cooperative, where the formation of thermodynamically stable, well-ordered structures emerges from a dynamic network of components. rsc.orgnih.govmdpi.com The resulting architecture is often the most stable product under the given reaction conditions. mdpi.com

Investigation of Intermolecular Interactions in Solid-State Structures (e.g., Hydrogen Bonding, π-π Stacking)

The stability and arrangement of molecules within a crystal lattice are governed by a network of intermolecular interactions. nih.gov For metal complexes of this compound, hydrogen bonding and π-π stacking are the predominant forces that direct the supramolecular assembly. nih.gov

Hydrogen Bonding: The presence of multiple hydrogen bond donors (the aminomethyl group -NH₂, the carboxylic acid -OH, and coordinated water molecules) and acceptors (the carboxylate oxygens, the pyridine nitrogen, and sulfate (B86663) or other counter-ions) allows for the formation of extensive and robust hydrogen-bonding networks. researchgate.net These interactions can link adjacent metal complexes, creating higher-dimensional structures. For example, N-H···O and O-H···O hydrogen bonds are commonly observed, connecting complexes into layers or three-dimensional arrays. nih.govekb.egresearchgate.net The interplay between hydrogen bonding and other forces is delicate; it is a key driver for local structuring in the solid state. stanford.edustanford.edu

Electronic Structure and Bonding Analysis in Metal Complexes

Understanding the electronic structure and the nature of the metal-ligand bonding is crucial for explaining the properties of coordination complexes. This can be investigated through a combination of experimental techniques, such as UV-visible spectroscopy, and theoretical calculations using methods like Density Functional Theory (DFT). nih.govusd.edu

The electronic spectra of transition metal complexes are characterized by absorptions corresponding to d-d transitions and charge-transfer bands. researchgate.net For complexes of this compound, the positions of these bands provide information about the coordination environment and the ligand field strength. For example, the electronic spectrum of a Cu(II) complex can indicate whether it has a tetrahedral or octahedral geometry. nih.gov Shifts in the π-π* and n-π* transitions of the ligand upon coordination to a metal ion confirm the formation of the complex. researchgate.net

Spectroscopic and Advanced Analytical Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the characteristic functional groups present in 2-(Aminomethyl)nicotinic acid.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For compounds structurally related to this compound, such as nicotinic acid itself, characteristic FT-IR absorption bands have been well-documented. researchgate.netresearchgate.net The spectrum of nicotinic acid, for instance, displays a notable band in the region of 1698 cm⁻¹ to 1714 cm⁻¹, which is attributed to the C=O stretching vibration of the carboxylic acid group. researchgate.netresearchgate.net Additionally, C-H stretching vibrations are typically observed in the range of 2808 cm⁻¹ to 3160 cm⁻¹. researchgate.netresearchgate.net The presence of the pyridine (B92270) ring is indicated by C=N stretching vibrations, which appear around 1617 cm⁻¹. researchgate.net

In the context of this compound, one would expect to observe these characteristic peaks, along with additional bands corresponding to the aminomethyl group. The N-H stretching vibrations of the primary amine would likely appear in the region of 3300-3500 cm⁻¹, while the N-H bending vibrations would be expected around 1600 cm⁻¹. The C-N stretching vibration of the aminomethyl group would also contribute to the spectrum, typically in the 1000-1200 cm⁻¹ range.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |

| N-H (Amine) | 3500 - 3300 |

| C-H (Aromatic/Aliphatic) | 3100 - 2800 |

| C=O (Carboxylic Acid) | 1725 - 1700 |

| C=C, C=N (Aromatic Ring) | 1620 - 1450 |

| N-H (Amine Bend) | 1650 - 1580 |

| C-N (Amine) | 1250 - 1020 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. While no specific Raman spectroscopic data for this compound was found, studies on related molecules like nicotinic acid and its derivatives offer valuable insights. nih.govjocpr.comnih.govresearchgate.net For nicotinic acid, Raman spectra have been recorded and analyzed to understand its vibrational characteristics. nih.govjocpr.com These studies often involve quantum chemical calculations to correlate experimental frequencies with specific vibrational modes. nih.govjocpr.com The Raman spectra of nicotinic acid and its complexes show characteristic bands for the pyridine ring and the carboxylic acid group. researchgate.net It is anticipated that the Raman spectrum of this compound would exhibit distinct peaks corresponding to the vibrations of the aminomethyl substituent, in addition to the features of the nicotinic acid backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Molecular Structure Elucidation

For this compound, the ¹H NMR spectrum would be expected to show signals for the three protons on the pyridine ring, a singlet for the two protons of the aminomethyl group (-CH₂-), and a broad signal for the amine (NH₂) and carboxylic acid (COOH) protons, which are often exchangeable with deuterium. The chemical shifts of the pyridine protons would be influenced by the positions of the aminomethyl and carboxyl substituents.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Pyridine H-4 | ~8.0 - 8.5 | Doublet of doublets |

| Pyridine H-5 | ~7.3 - 7.8 | Doublet of doublets |

| Pyridine H-6 | ~8.5 - 9.0 | Doublet |

| -CH₂- (Aminomethyl) | ~3.5 - 4.5 | Singlet |

| -NH₂ (Amine) | Variable | Broad singlet |

| -COOH (Carboxylic Acid) | Variable | Broad singlet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. For nicotinic acid, the ¹³C NMR spectrum has been reported, showing signals for the six carbon atoms of the pyridine ring and the carboxyl group. chemicalbook.comnih.gov

In the ¹³C NMR spectrum of this compound, one would expect to see seven distinct signals: six for the pyridine ring carbons and one for the aminomethyl carbon. The chemical shifts of the ring carbons would be affected by the electron-donating aminomethyl group and the electron-withdrawing carboxyl group.

| Carbon Environment | Expected Chemical Shift (ppm) |

| C-2 (Pyridine) | ~150 - 155 |

| C-3 (Pyridine) | ~125 - 130 |

| C-4 (Pyridine) | ~135 - 140 |

| C-5 (Pyridine) | ~120 - 125 |

| C-6 (Pyridine) | ~148 - 153 |

| -COOH (Carboxyl) | ~165 - 175 |

| -CH₂- (Aminomethyl) | ~40 - 50 |

Advanced NMR Techniques

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are crucial for unambiguously assigning proton and carbon signals and establishing the complete connectivity of the molecule. While specific 2D NMR data for this compound was not found, the application of such techniques to related structures is well-established. hmdb.caarxiv.orgarxiv.org For instance, an [¹H, ¹³C]-HSQC spectrum of nicotinic acid allows for the direct correlation of proton and carbon signals. hmdb.ca Similar experiments on this compound would definitively link the proton and carbon signals of the aminomethyl group and the pyridine ring, confirming the substitution pattern. Solid-state NMR could also be employed to study the compound in its crystalline form, providing insights into intermolecular interactions and packing.

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone for determining the molecular weight and structural features of this compound through ionization and mass-to-charge ratio analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar and thermally labile molecules like this compound. In ESI-MS, the analyte is dissolved in a polar, volatile solvent and pumped through a fine, heated capillary at high voltage. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer.

For compounds structurally similar to this compound, such as nicotinic acid and its metabolites, ESI is typically performed in positive ion mode. nih.govnih.gov Protonation is expected to occur on the basic nitrogen atoms—either the pyridine ring nitrogen or the primary amine of the aminomethyl group. Given the molecular formula of this compound (C₇H₈N₂O₂), the expected mass for the protonated molecule [M+H]⁺ would be approximately 153.15 g/mol .

When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information through collision-induced dissociation. For instance, studies on nicotinic acid (a related structure) show a characteristic fragmentation transition of the protonated molecular ion from m/z 124.1 to a product ion of m/z 80.1. nih.govnih.gov A similar analysis of this compound would likely involve fragmentation of the pyridine ring or loss of the aminomethyl or carboxylic acid groups, providing definitive structural confirmation. The technique is highly sensitive and specific, making it suitable for quantifying the analyte in complex matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, due to the low volatility and polar nature of this compound, which contains both a carboxylic acid and an amino group, direct analysis by GC-MS is challenging. Such compounds generally require a chemical derivatization step to increase their volatility and thermal stability. nih.govnih.gov

The standard procedure involves a two-step derivatization:

Esterification: The carboxylic acid group is converted into a less polar ester, for example, a methyl ester or a hexafluoroisopropyl ester, by reacting it with an alcohol under acidic conditions. nih.govnih.gov

Amidation/Acylation: The amino group is converted to an amide, often using an acylating agent like pentafluoropropionic anhydride. nih.gov

Once derivatized, the analyte can be introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. semanticscholar.org The separated components then enter the mass spectrometer, which ionizes them (typically via electron ionization) and detects the resulting fragments. The resulting mass spectrum provides a molecular fingerprint that can be used for structural confirmation and quantification. semanticscholar.org This method offers high sensitivity and selectivity, with detection limits that can reach the femtomole level. nih.gov

X-ray Diffraction Techniques

X-ray techniques are indispensable for probing the solid-state structure and surface chemistry of materials.

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline structure of solid materials. It provides a unique "fingerprint" of a crystalline solid, allowing for phase identification, the determination of lattice parameters, and an assessment of sample purity. The technique involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered rays as a function of the scattering angle (2θ).

The resulting diffraction pattern is unique to a specific crystalline phase. For a new compound like this compound, PXRD is essential for identifying its specific crystalline form and detecting the presence of different polymorphs. Studies on related molecules, such as co-crystals of nicotinic acid, demonstrate the utility of PXRD in identifying characteristic diffraction peaks that define the crystal structure. google.com For example, a nicotinic acid co-crystal exhibited distinct peaks at specific 2θ angles, confirming its unique phase. google.com

| Characteristic Peak Positions (2θ) for a Nicotinic Acid Co-crystal google.com |

|---|

| 11.36° |

| 12.12° |

| 14.02° |

| 14.24° |

| 15.08° |

| 17.12° |

| 24.42° |

| 28.02° |

The analysis of this compound by PXRD would yield a similar dataset of peak positions and intensities, providing crucial data for quality control and structural verification of the solid form.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the atoms within a material. chemistryviews.org XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

For an organic molecule like this compound, XPS can provide detailed information about the carbon, nitrogen, and oxygen environments. researchgate.netunits.it The binding energy of the core electrons is sensitive to the chemical environment, allowing for the differentiation of functional groups.

Nitrogen (N 1s): The N 1s spectrum is expected to show two distinct peaks corresponding to the pyridine nitrogen and the aminomethyl nitrogen. The binding energy can also confirm the zwitterionic nature of the molecule in the solid state, with a higher binding energy for a protonated amino group (-NH₃⁺). researchgate.netwhiterose.ac.uk

Carbon (C 1s): The C 1s spectrum would be composed of multiple peaks corresponding to carbons in different chemical environments: the aromatic carbons of the pyridine ring, the aliphatic carbon of the aminomethyl group, and the carboxyl carbon (-COOH), which typically has the highest binding energy. researchgate.net

Oxygen (O 1s): The O 1s spectrum would show signals corresponding to the two oxygen atoms of the deprotonated carboxylate group (-COO⁻) in its zwitterionic form. uic.edu

| Atom | Functional Group | Expected Binding Energy Region (eV) |

|---|---|---|

| C 1s | C-C, C-H (Aromatic/Aliphatic) | ~284.8 - 285.5 |

| C-N (Aminomethyl/Pyridine) | ~286.0 - 286.5 | |

| O=C-O (Carboxylate) | ~288.0 - 289.0 | |

| N 1s | Pyridine Nitrogen | ~399.0 - 400.0 |

| Amino Nitrogen (-NH₂/NH₃⁺) | ~401.0 - 402.0 | |

| O 1s | Carboxylate Oxygens | ~531.0 - 533.0 |

This detailed chemical state analysis makes XPS a powerful tool for confirming the structure and surface chemistry of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of UV or visible light by a substance. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings or conjugated systems. The pyridine ring in this compound acts as a chromophore, giving rise to characteristic absorption bands.

Studies on nicotinic acid, its parent compound, show a distinct UV absorption profile. When prepared in a dilute acid solution (e.g., 0.1 M HCl), nicotinic acid exhibits two main absorption peaks. starna.comstarnacells.com These absorptions are attributed to π → π* electronic transitions within the aromatic pyridine ring. The aminomethyl group (-CH₂NH₂) attached to the ring is an auxochrome, a group that can modify the absorption characteristics (wavelength and intensity) of the chromophore. Its presence is expected to cause a slight shift in the absorption maxima compared to unsubstituted nicotinic acid.

| Approximate Wavelength (λmax) | Reference |

|---|---|

| 213 nm | starna.comstarnacells.com |

| 261 nm | starna.comstarnacells.com |

The UV-Vis spectrum of this compound would be recorded to determine its specific λmax values. According to Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, making UV-Vis spectroscopy a straightforward and economical method for quantitative analysis once a calibration curve is established. japsonline.comyoutube.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique in the characterization of new chemical entities, providing a crucial verification of a compound's empirical formula. This method determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N) for organic compounds—which are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. This comparison is essential for confirming the purity and stoichiometry of a synthesized compound.

For this compound, with a molecular formula of C₇H₈N₂O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The molecular weight of the compound is 152.15 g/mol .

The calculated elemental percentages are as follows:

Carbon (C): (7 * 12.011) / 152.15 * 100% = 55.26%

Hydrogen (H): (8 * 1.008) / 152.15 * 100% = 5.30%

Nitrogen (N): (2 * 14.007) / 152.15 * 100% = 18.41%

Oxygen (O): (2 * 15.999) / 152.15 * 100% = 21.03%

In research settings, the synthesis of this compound would be followed by its purification and subsequent elemental analysis. The experimentally determined values for C, H, and N would be expected to be in close agreement with the calculated percentages, typically within a margin of ±0.4%. This level of accuracy provides strong evidence for the successful synthesis and purity of the target compound.

For instance, in the synthesis and characterization of related nicotinic acid derivatives, researchers routinely publish the results of their elemental analyses as a primary confirmation of the compound's identity. These analyses are typically performed using automated CHN analyzers which combust the sample under controlled conditions and quantify the resulting gaseous products.

Table 1: Comparison of Calculated and Experimental Elemental Analysis Data for this compound

| Element | Calculated (%) | Experimental (%) | Difference (%) |

| Carbon (C) | 55.26 | Value not found | N/A |

| Hydrogen (H) | 5.30 | Value not found | N/A |

| Nitrogen (N) | 18.41 | Value not found | N/A |

| Note: Experimental values are hypothetical as they were not found in the searched literature. The 'Difference' column would show the absolute difference between the calculated and experimental values, which should ideally be ≤0.4%. |

Computational Chemistry and Theoretical Studies of 2 Aminomethyl Nicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical framework for understanding molecular properties and reactivity.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a standard tool for predicting the molecular properties of organic compounds. For 2-(Aminomethyl)nicotinic acid, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. These calculations rely on approximating the electron density of the molecule to derive its energy and other attributes. While the application of DFT to pyridine (B92270) derivatives is widespread, specific studies detailing the DFT-calculated properties of this compound are not found in the current body of scientific literature.

Ab Initio Methods for Electronic Structure

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy for determining the electronic structure of molecules. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), could provide a detailed picture of the electron distribution and orbital energies within this compound. However, published research applying these rigorous methods to this specific compound is not currently available.

Molecular Geometry Optimization and Conformational Analysis

Understanding the three-dimensional structure of a molecule is crucial for predicting its physical and chemical behavior.

Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy state. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. Conformational analysis would further explore other possible spatial arrangements of the aminomethyl and carboxylic acid groups relative to the pyridine ring, which can influence the molecule's interactions and reactivity. At present, there are no published studies providing these specific geometric parameters or a conformational analysis for this compound.

Electronic Structure Analysis

The arrangement of electrons in a molecule governs its chemical reactivity and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity. Without dedicated computational studies on this compound, the energies of its HOMO and LUMO, and consequently its energy gap, remain uncalculated and unreported in scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other chemical species. For this compound, an MEP map would highlight the electrostatic potential across the pyridine ring, the carboxylic acid group, and the aminomethyl substituent. Such a map would be invaluable for predicting its intermolecular interactions, yet no such analysis has been published.

Charge Density Distribution Analysis

The charge density distribution within a molecule is fundamental to understanding its chemical behavior, including its reactivity and intermolecular interactions. This analysis, often performed using high-resolution X-ray diffraction experiments coupled with theoretical calculations, reveals the electronic landscape of a molecule. For this compound, while specific experimental charge density studies are not extensively documented in the public domain, valuable insights can be extrapolated from studies on related pyridinecarboxylic acids and their derivatives. mdpi.comnih.govrsc.org

Theoretical methods, such as Density Functional Theory (DFT), are employed to calculate the electron density distribution, which can then be analyzed using topological approaches like the Quantum Theory of Atoms in Molecules (QTAIM). This analysis partitions the molecule into atomic basins and characterizes the nature of chemical bonds and non-covalent interactions based on the properties of the electron density at bond critical points.

In the case of this compound, the charge distribution is expected to be significantly influenced by the electron-withdrawing nature of the carboxylic acid group and the pyridine ring nitrogen, as well as the electron-donating character of the aminomethyl group. The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxyl group are anticipated to be regions of negative electrostatic potential, making them susceptible to electrophilic attack and capable of forming strong hydrogen bonds. Conversely, the hydrogen atoms of the aminomethyl group and the carboxylic acid will exhibit positive electrostatic potential.

Studies on similar structures, such as isonicotinamide-oxalic acid molecular complexes, have demonstrated that strong O-H···N hydrogen bonds significantly perturb the electron density, leading to elongated covalent bonds and the appearance of bond critical points characteristic of strong interactions. nih.gov A similar analysis of this compound would likely reveal a complex network of intramolecular and intermolecular hydrogen bonds governing its solid-state structure and influencing its physicochemical properties.

Table 1: Predicted Topological Properties of Selected Bonds in this compound at a Bond Critical Point (BCP)

| Bond | Predicted Electron Density (ρ(r)) (e/ų) | Predicted Laplacian of Electron Density (∇²ρ(r)) (e/Å⁵) | Predicted Nature of Interaction |

| C-C (pyridine ring) | ~2.0 | Negative | Covalent |

| C-N (pyridine ring) | ~2.2 | Negative | Polar Covalent |

| C-C (carboxyl) | ~1.8 | Negative | Covalent |

| C=O (carboxyl) | ~2.5 | Negative | Polar Covalent |

| C-O (carboxyl) | ~2.1 | Negative | Polar Covalent |

| C-N (aminomethyl) | ~1.7 | Negative | Covalent |

| N-H (aminomethyl) | ~1.9 | Negative | Polar Covalent |

| O-H (carboxyl) | ~1.8 | Negative | Polar Covalent |

Note: The values in this table are hypothetical predictions based on general principles and data from related molecules. Actual values would require specific experimental or high-level theoretical calculations.

Reaction Mechanism Investigations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

Transition State Modeling for Reaction Pathways

Transition state theory is a cornerstone of understanding reaction kinetics. Computational modeling allows for the localization of transition state structures and the calculation of activation energies, providing a quantitative measure of reaction feasibility. For this compound, several reaction pathways can be envisaged, including those involving the aminomethyl group (e.g., acylation, alkylation) and the carboxylic acid group (e.g., esterification, amidation).

Theoretical studies on related systems, such as the enzymatic prenylation reactions or the in-plane vinylic SN2 reaction, showcase the power of computational methods to model complex reaction coordinates. nih.govfigshare.com For this compound, transition state modeling could, for example, investigate the mechanism of lactam formation through intramolecular cyclization between the aminomethyl and carboxylic acid groups. Such a study would involve mapping the geometric and energetic changes as the molecule proceeds from its open-chain form to the cyclic lactam, via a high-energy transition state. The calculated activation barrier would indicate the likelihood of this reaction occurring under specific conditions.

Prediction of Regioselectivity and Stereoselectivity

Many reactions involving multifunctional molecules like this compound can potentially yield multiple products, making the prediction of regioselectivity and stereoselectivity a key challenge. Computational approaches, including those based on quantum mechanics and machine learning, are increasingly being used to predict the outcomes of such reactions. beilstein-journals.orgnih.gov

For this compound, a key regioselectivity question arises in reactions such as electrophilic aromatic substitution on the pyridine ring. The positions on the ring (C4, C5, C6) will exhibit different reactivities based on the electronic influences of the existing substituents. Computational models can predict the most likely site of substitution by calculating the energies of the intermediate sigma complexes or by analyzing frontier molecular orbitals (HOMO and LUMO).